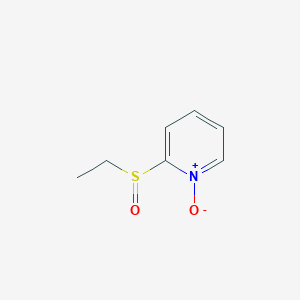![molecular formula C26H21N B14593236 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline CAS No. 61457-88-3](/img/structure/B14593236.png)
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with two styryl groups, which are further substituted with a methyl group on the phenyl ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline typically involves the following steps:
Synthesis of 4-(4-Methylphenyl)ethenylbenzaldehyde: This intermediate can be prepared by the reaction of 4-methylbenzaldehyde with styrene in the presence of a base such as potassium hydroxide.
Condensation Reaction: The intermediate 4-(4-Methylphenyl)ethenylbenzaldehyde is then subjected to a condensation reaction with 2-aminobenzaldehyde in the presence of a catalyst such as piperidine to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Quinoline derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and photophysical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of metabolic pathways. In the case of antimicrobial activity, it can interfere with the synthesis of nucleic acids and proteins in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: This compound has a similar structure but contains a benzothiazole ring instead of a quinoline ring.
2-[2-(4-Chlorophenyl)ethenyl]quinoline: This compound has a similar structure but contains a chlorine substituent on the phenyl ring.
Uniqueness
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity
Eigenschaften
CAS-Nummer |
61457-88-3 |
|---|---|
Molekularformel |
C26H21N |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-[2-[4-[2-(4-methylphenyl)ethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C26H21N/c1-20-6-8-21(9-7-20)10-11-22-12-14-23(15-13-22)16-18-25-19-17-24-4-2-3-5-26(24)27-25/h2-19H,1H3 |
InChI-Schlüssel |
HSUQZOFKLUFIIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



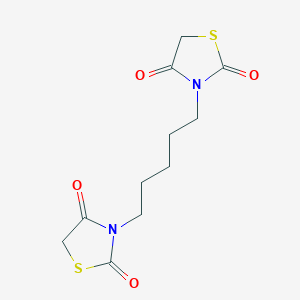
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
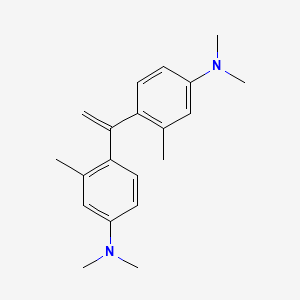
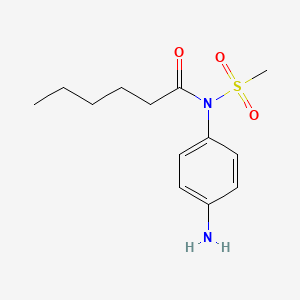
![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)
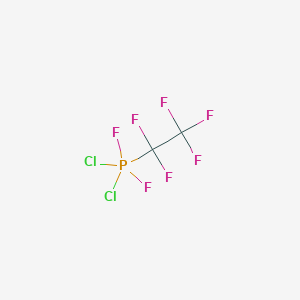
![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)

![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)

